3-(3-Chloro-4-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine 3-(3-Chloro-4-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13571853
InChI: InChI=1S/C10H9ClFN3O/c1-15-5-9(13)10(14-15)16-6-2-3-8(12)7(11)4-6/h2-5H,13H2,1H3
SMILES: CN1C=C(C(=N1)OC2=CC(=C(C=C2)F)Cl)N
Molecular Formula: C10H9ClFN3O
Molecular Weight: 241.65 g/mol

3-(3-Chloro-4-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine

CAS No.:

Cat. No.: VC13571853

Molecular Formula: C10H9ClFN3O

Molecular Weight: 241.65 g/mol

* For research use only. Not for human or veterinary use.

3-(3-Chloro-4-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine -

Specification

Molecular Formula C10H9ClFN3O
Molecular Weight 241.65 g/mol
IUPAC Name 3-(3-chloro-4-fluorophenoxy)-1-methylpyrazol-4-amine
Standard InChI InChI=1S/C10H9ClFN3O/c1-15-5-9(13)10(14-15)16-6-2-3-8(12)7(11)4-6/h2-5H,13H2,1H3
Standard InChI Key BTZFKNGZNHRTDU-UHFFFAOYSA-N
SMILES CN1C=C(C(=N1)OC2=CC(=C(C=C2)F)Cl)N
Canonical SMILES CN1C=C(C(=N1)OC2=CC(=C(C=C2)F)Cl)N

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The compound’s molecular formula is C₁₀H₉ClFN₃O, with a molecular weight of 241.65 g/mol. Its IUPAC name, 3-(3-chloro-4-fluorophenoxy)-1-methylpyrazol-4-amine, reflects the connectivity of substituents (Figure 1). Key identifiers include:

PropertyValueSource
CAS Number1429417-74-2
SMILESCN1C=C(C(=N1)OC2=CC(=C(C=C2)F)Cl)N
InChI KeyBTZFKNGZNHRTDU-UHFFFAOYSA-N
PubChem CID97298318

The crystal structure remains unreported, but computational models suggest a planar pyrazole ring with the phenoxy group oriented perpendicularly, facilitating π-π stacking interactions .

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves multi-step reactions starting from substituted pyrazole precursors. A common pathway includes:

  • Condensation: Reacting 3-chloro-4-fluoroaniline with a methyl-substituted pyrazole intermediate under basic conditions.

  • Etherification: Introducing the phenoxy group via nucleophilic substitution using a chlorinated or fluorinated aryl halide .

  • Purification: Recrystallization or column chromatography to isolate the final product .

Industrial-scale production employs continuous flow reactors to optimize yield (reported ~60–75%) and minimize byproducts .

Physicochemical Properties

Stability and Solubility

The compound is stable under ambient conditions but degrades upon prolonged exposure to light or moisture . Solubility data:

SolventSolubility (mg/mL)
Water<0.1
DMSO25–30
Ethanol10–15

Its low aqueous solubility necessitates formulation strategies like salt formation or nanoemulsions for biomedical applications .

Biological Activity and Applications

Agricultural Uses

Pyrazole derivatives are explored as herbicides and insecticides. The electronegative chlorine and fluorine atoms improve lipid membrane penetration, targeting pest-specific enzymes .

Comparative Analysis with Analogues

Structural Modifications

Replacing the 3-chloro-4-fluorophenoxy group with 2-chloro-4-fluorophenoxy (as in ) reduces metabolic stability but increases herbicidal activity . Methylation at the pyrazole N1 position enhances bioavailability compared to unmethylated counterparts .

Future Directions

Further research should prioritize:

  • In vivo toxicity studies to assess therapeutic potential.

  • Co-crystallization with target enzymes to elucidate binding modes.

  • Green chemistry approaches to optimize synthetic routes.

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